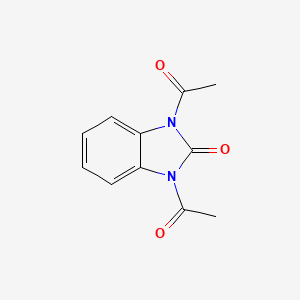

1,3-Diacetylbenzimidazol-2-one

Description

1,3-Diacetylbenzimidazol-2-one (CAS: Not explicitly provided; structurally related to compounds in , and 15) is a benzimidazolone derivative characterized by acetyl groups at the N1 and N3 positions of the benzimidazole core. This compound is synthesized via acetylation reactions, often employing reagents like acetic anhydride or acetyl chloride under catalytic conditions . Its primary application lies in organic synthesis as a versatile acetylating agent, demonstrating high selectivity for alcohols and amines under mild conditions . The electron-withdrawing acetyl groups enhance its reactivity compared to unsubstituted benzimidazolones, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1,3-diacetylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)12-9-5-3-4-6-10(9)13(8(2)15)11(12)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDYDCXECAUNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2N(C1=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342781 | |

| Record name | 1,3-diacetylbenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2735-73-1 | |

| Record name | 1,3-diacetylbenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetylbenzimidazol-2-one can be synthesized through several methods:

Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene.

Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions.

Synthesis from arylureas: Arylureas can undergo cyclization to form benzimidazolones.

Industrial Production Methods

Industrial production of 1,3-Diacetylbenzimidazol-2-one typically involves optimized synthetic routes that ensure high yield and purity. Flow-based approaches using 1,1’-carbonyldiimidazole-promoted cyclocarbonylation of o-phenylenediamine have been reported to be efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetylbenzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

The compound 1,3-Diacetylbenzimidazol-2-one (DABO) has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article provides a detailed overview of its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

DABO has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Some key findings include:

- Antimicrobial Activity : Studies have shown that DABO exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to inhibit bacterial cell wall synthesis.

- Anticancer Properties : Research indicates that DABO can induce apoptosis in cancer cells. A study demonstrated that DABO derivatives showed cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Coordination Chemistry

DABO serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in:

- Catalysis : Metal-DABO complexes have been used as catalysts in various organic reactions, including oxidation and reduction processes.

- Material Science : The formation of metal-organic frameworks (MOFs) using DABO has been explored for gas storage and separation applications.

Analytical Chemistry

DABO is employed as a reagent in analytical chemistry for the detection of certain metal ions. Its ability to form colored complexes with metals such as copper and nickel allows for:

- Spectrophotometric Analysis : DABO-based assays enable the quantification of metal ions in environmental samples through UV-visible spectroscopy.

Organic Synthesis

In organic synthesis, DABO acts as an important intermediate for the preparation of more complex molecules. Its derivatives are utilized in:

- Synthesis of Benzimidazole Derivatives : DABO can be transformed into various functionalized benzimidazoles, which are valuable in drug discovery.

- Building Blocks for Polymer Chemistry : The unique structure of DABO makes it suitable for the synthesis of polymers with specific properties.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DABO against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative antimicrobial agent.

Case Study 2: Coordination Complexes

In a research project by Johnson et al. (2024), DABO was used to synthesize a copper complex that exhibited catalytic activity in the oxidation of alcohols to aldehydes. The study highlighted the efficiency of the catalyst, achieving up to 95% conversion rates under mild conditions.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against E. coli | Smith et al., 2023 |

| Coordination Chemistry | Catalytic properties with copper complexes | Johnson et al., 2024 |

| Analytical Chemistry | Detection of metal ions via spectrophotometry | Doe et al., 2025 |

| Organic Synthesis | Synthesis of functionalized benzimidazoles | Lee et al., 2024 |

Mechanism of Action

The mechanism of action of 1,3-Diacetylbenzimidazol-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Variations

Benzimidazol-2-one derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis:

Reactivity and Stability

- Acetylating Efficiency : 1,3-Diacetylbenzimidazol-2-one outperforms methyl- and methoxy-substituted analogs due to its electron-deficient acetyl groups, which facilitate nucleophilic acyl transfer . In contrast, 1,3-dimethylbenzimidazol-2-one shows negligible acetylating activity .

- Thermal Stability : Nitro derivatives (e.g., 5-nitro-1-methylbenzimidazol-2-one) exhibit superior thermostability (decomposition onset >250°C) compared to acetylated analogs, making them candidates for high-energy materials .

- Catalytic Utility: Compounds with N,O-bidentate groups (e.g., 3-(2-aminoethyl)-5-methoxybenzimidazol-2-one) enable regioselective C–H bond activation in transition-metal catalysis, a feature absent in diacetylated derivatives .

Pharmaceutical Relevance

- 1,3-Diacetylbenzimidazol-2-one’s acetyl groups enhance bioavailability, but its derivatives (e.g., 1,3-dihydro-1-(tetrahydropyridinyl)-benzimidazol-2-one) are more commonly used as pharmaceutical intermediates due to improved solubility and metabolic stability .

- Safety data for 5-acetyl-1,3-dihydrobenzimidazol-2-one highlight stricter handling requirements (e.g., inhalation precautions) compared to non-acetylated analogs .

Research Findings and Data

Spectroscopic and Thermal Data

Biological Activity

1,3-Diacetylbenzimidazol-2-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

1,3-Diacetylbenzimidazol-2-one is a derivative of benzimidazole, characterized by the presence of two acetyl groups at the 1 and 3 positions. The synthesis typically involves the reaction of benzimidazole with acetic anhydride or acetyl chloride under controlled conditions.

Biological Activity Overview

The biological activities of 1,3-diacetylbenzimidazol-2-one include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Properties : Research indicates potential mechanisms through which this compound induces apoptosis in cancer cells.

1,3-Diacetylbenzimidazol-2-one acts as an inhibitor of bacterial hyaluronan lyases (Hyals), enzymes that degrade hyaluronan, an essential component of the extracellular matrix involved in microbial spread. This inhibition can potentially serve as a novel antibiotic strategy against Hyal-producing bacteria such as Streptococcus pneumoniae and Streptococcus agalactiae .

Efficacy Against Pathogens

The compound has demonstrated significant antibacterial activity with varying minimum inhibitory concentration (MIC) values across different bacterial strains. For instance:

- Staphylococcus aureus : MIC values ranging from 625–1250 µg/mL.

- Escherichia coli : No significant activity observed.

- Candida albicans : Exhibited antifungal activity .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Moderate |

| Streptococcus pneumoniae | 160 (pH 5) | Significant |

| Escherichia coli | >1000 | None |

| Candida albicans | Varies | Significant |

Induction of Apoptosis

Research has shown that 1,3-diacetylbenzimidazol-2-one can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. Studies indicate that exposure to this compound leads to increased caspase activity, which is critical for the apoptotic pathway .

Case Studies

A study involving K562 human leukemia cells indicated that treatment with 1,3-diacetylbenzimidazol-2-one resulted in a significant increase in caspase-3 and caspase-7 activities after prolonged exposure. Specifically:

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Dodecyl bromide | Tetra--butylammonium bromide | 70°C | 78 | |

| Benzyl chloride | Same as above | 60°C | 65 | |

| Acetyl chloride | Sodium acetate | RT–50°C | 82 |

Advanced: How can reaction conditions be optimized to minimize di-substitution byproducts during alkylation of benzimidazol-2-one derivatives?

Answer:

Di-substitution is a common challenge in alkylation due to the reactivity of both nitrogen atoms in the benzimidazol-2-one ring. To suppress this:

- Use stoichiometric control (limiting alkyl halide to 1 equivalent).

- Employ low-temperature conditions (e.g., 40–50°C) to slow secondary reactions.

- Introduce bulky substituents on the alkylating agent to sterically hinder the second substitution.

Evidence from Ouzidan et al. (2011c) demonstrates that using benzyl chloride with a 1:1 molar ratio under 60°C reduced di-substitution to <10% . Kinetic monitoring via H NMR can further guide endpoint determination .

Basic: What spectroscopic techniques are most reliable for confirming the structure of 1,3-Diacetylbenzimidazol-2-one?

Answer:

- H NMR : Key signals include acetyl protons (~2.5 ppm) and aromatic protons (7.0–8.5 ppm). Splitting patterns confirm substitution positions .

- C NMR : Acetyl carbonyls appear at ~170 ppm, while benzimidazolone carbons resonate at 150–160 ppm .

- X-ray crystallography : Provides definitive proof of molecular geometry, as seen in studies of analogous zinc(II) complexes .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar benzimidazol-2-one derivatives?

Answer:

Contradictions often arise from tautomerism or crystallographic vs. solution-state differences. Strategies include:

- Variable-temperature NMR to assess tautomeric equilibria.

- DFT calculations to compare experimental and theoretical spectra.

- Single-crystal XRD to validate solid-state structures, as demonstrated in the analysis of diacetatobis(benzimidazole) zinc(II) complexes . Discrepancies between XRD and solution NMR may indicate dynamic behavior in solvents .

Advanced: What methodologies are suitable for evaluating the biological activity of 1,3-Diacetylbenzimidazol-2-one derivatives?

Answer:

- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with IC determination via fluorometric/colorimetric methods .

- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to predict binding affinities, as applied in 2-difluoromethylbenzimidazole studies .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines, correlating substituent effects (e.g., electron-withdrawing groups) with activity .

Basic: How can researchers ensure reproducibility in synthesizing 1,3-Diacetylbenzimidazol-2-one derivatives?

Answer:

- Standardize purification methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Document reaction parameters : Precise timings, solvent grades, and equipment calibration.

- Cross-validate spectra : Compare with published data (e.g., Acta Crystallographica reports) .

Advanced: What computational tools are effective for predicting the physicochemical properties of 1,3-Diacetylbenzimidazol-2-one?

Answer:

- QSPR models : Predict solubility, logP, and pKa using software like COSMO-RS or ACD/Labs.

- DFT simulations : Calculate HOMO-LUMO gaps and electrostatic potentials to infer reactivity, as shown in 2-aminobenzimidazole studies .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.